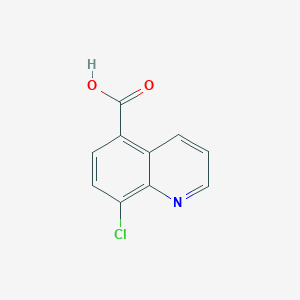

8-Chloroquinoline-5-carboxylic acid

Description

Significance of Substituted Quinoline (B57606) Systems in Medicinal and Organic Chemistry

Substituted quinoline systems are recognized as "privileged scaffolds" in drug discovery, meaning they can interact with various biological targets. ontosight.ainih.gov This versatility has led to the development of numerous drugs with a quinoline core for treating a range of diseases. researchgate.net The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry, as the precise placement of different functional groups can dramatically expand the chemical space and enhance the pharmacological profile of the resulting derivatives. researchgate.net

The quinoline core is a fundamental component in many medicinal agents and has been integral in the fight against various ailments. researchgate.net Its derivatives are known to exhibit a broad spectrum of pharmacological activities. rsc.orgnih.gov The development of new synthetic methods, such as C-H bond functionalization, continues to broaden the chemical diversity available for drug discovery and materials science. researchgate.net Quinolines are not only important in medicine but also serve as ligands, sensors, and luminescent materials. researchgate.net

Overview of Carboxylic Acid Functionalities within Heterocyclic Systems

A carboxylic acid is an organic compound characterized by the presence of a carboxyl group (–COOH). wikipedia.orgbritannica.com This functional group consists of a carbonyl group (C=O) and a hydroxyl group (–OH) attached to the same carbon atom. britannica.comkhanacademy.org The key chemical property of carboxylic acids is their acidity; they are Brønsted-Lowry acids because they can donate a proton (H+). wikipedia.orgbritannica.com

When attached to a heterocyclic ring system, the carboxylic acid group significantly influences the molecule's physical and chemical properties. It imparts polarity and the ability to act as both a hydrogen-bond donor and acceptor. wikipedia.org This influences solubility, with smaller carboxylic acids being water-soluble. wikipedia.org The acidity of the molecule is also affected by other substituents on the heterocyclic ring. Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. britannica.com

The carboxyl group is a reactive center and a key synthetic handle. It can be converted into a variety of derivatives, including esters, amides, and acyl halides, through nucleophilic substitution reactions. khanacademy.org This versatility makes heterocyclic carboxylic acids valuable intermediates in the synthesis of more complex molecules. ajchem-a.comnih.gov

Positioning of 8-Chloroquinoline-5-carboxylic Acid within Quinoline Chemical Space

This compound is a specific derivative within the broader class of quinoline carboxylic acids. Its structure is defined by a quinoline core with a chlorine atom at the 8-position and a carboxylic acid group at the 5-position. The presence and position of these two functional groups—the electron-withdrawing chloro group and the acidic carboxyl group—dictate its specific chemical properties and reactivity, distinguishing it from other isomers like 5-chloroquinoline-8-carboxylic acid. nih.gov

This compound serves as a building block or intermediate in organic synthesis. The carboxylic acid group can be modified to create amides, esters, or other functional groups, while the chloro-substituted ring can participate in various coupling reactions or nucleophilic substitution, allowing for the construction of more complex, polyfunctional quinoline derivatives. While specific research on this compound is not as extensive as for some other quinoline derivatives, its structural motifs are found in compounds investigated for various research applications. The general class of substituted quinoline carboxylic acids has been explored for a range of biological activities. nih.govnih.gov

Below is a table summarizing the key properties of a related isomer, 5-chloroquinoline-8-carboxylic acid, to provide context for the physicochemical characteristics of this compound class.

| Property | Value |

| Molecular Formula | C10H6ClNO2 |

| Molecular Weight | 207.61 g/mol |

| IUPAC Name | 5-chloroquinoline-8-carboxylic acid |

| SMILES | C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Cl |

| InChIKey | CAWINOOCACWKDM-UHFFFAOYSA-N |

| Monoisotopic Mass | 207.0087061 Da |

| Data sourced from PubChem CID 16776135 for the isomer 5-chloroquinoline-8-carboxylic acid. nih.govuni.lu |

Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJCLDOHESCJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293459 | |

| Record name | 8-Chloro-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121490-68-4 | |

| Record name | 8-Chloro-5-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121490-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 8 Chloroquinoline 5 Carboxylic Acid and Its Analogues

Direct Synthetic Routes to Chloroquinoline Carboxylic Acids

Direct synthetic routes involve the functionalization of a quinoline (B57606) scaffold that already contains either the chloro or the carboxyl substituent. These methods rely on the inherent reactivity of the quinoline ring system.

Oxidation Reactions of Methylquinoline Precursors

A common and direct method for the synthesis of quinoline carboxylic acids is the oxidation of a corresponding methylquinoline. For the target compound, this would involve the oxidation of 8-chloro-5-methylquinoline (B1591037). The methyl group on the quinoline ring, being at a benzylic-like position, is susceptible to oxidation by strong oxidizing agents to form a carboxylic acid.

Potassium permanganate (B83412) (KMnO4) is a powerful and frequently used oxidizing agent for converting alkyl side chains on aromatic rings into carboxylic acids. youtube.comlibretexts.org The reaction is typically carried out under basic conditions, followed by acidification to yield the carboxylic acid. libretexts.org While the exhaustive oxidation of organic molecules by KMnO4 generally proceeds to the carboxylic acid stage, careful control of reaction conditions is necessary to avoid over-oxidation or cleavage of the heterocyclic ring. libretexts.org For instance, the oxidation of 2-methylquinoline (B7769805) can yield quinoline-2-carboxylic acid. youtube.com The general transformation is illustrated below:

General Reaction Scheme:

Finding a specific documented procedure for the oxidation of 8-chloro-5-methylquinoline is challenging, but the methodology is well-established for a variety of substituted methylquinolines. The conditions for these reactions can be adapted for this specific precursor.

Table 1: Conditions for Oxidation of Methyl-Substituted Aromatic Compounds

| Precursor | Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2,4-Trimethoxy-3-methyl-anthraquinone | KMnO4 | Pyridine (B92270)/Water, 85°C, 6h | 1,2,4-Trimethoxy-anthraquinone-3-carboxylic acid | 23% | chemspider.com |

| 2-Methylquinoline | SeO2 | Dioxane, reflux | Quinoline-2-carboxylic acid | - | youtube.com |

This table presents examples of methyl group oxidation on various aromatic systems to illustrate the general methodology.

Halogenation Strategies for Quinoline Nuclei

Another direct approach involves the regioselective halogenation of a quinoline nucleus that already possesses the carboxylic acid group, in this case, quinoline-5-carboxylic acid. The introduction of a chlorine atom onto the quinoline ring is an electrophilic substitution reaction. The success of this strategy hinges on the directing effects of the existing carboxylic acid and the deactivated nature of the quinoline ring system, especially under acidic conditions where the ring nitrogen is protonated.

The carboxyl group is an electron-withdrawing group and a meta-director on a standard benzene (B151609) ring. However, in the quinoline system, the situation is more complex due to the influence of the fused pyridine ring. Electrophilic substitution on the quinolinium cation (the protonated form present in strong acid) preferentially occurs at the 5- and 8-positions. chemspider.com Therefore, starting with quinoline-5-carboxylic acid, the introduction of an electrophile at the 8-position is electronically plausible.

However, the strong deactivating nature of both the protonated nitrogen and the carboxyl group can make the reaction sluggish and require harsh conditions. Radical chlorination is generally unselective stackexchange.com. An electrochemical method has been reported for the C-5 chlorination of 8-aminoquinoline (B160924) amides using dichloromethane (B109758) as the chlorine source, demonstrating a modern approach to regioselective halogenation, though this is an indirect route for the target compound. rsc.org

Indirect Synthetic Approaches and Multi-Step Syntheses

Indirect methods build the core 8-chloroquinoline-5-carboxylic acid structure through cyclization reactions, followed by or preceded by functional group manipulations.

Cyclization Reactions in Quinoline Ring Formation (e.g., Pfitzinger Reaction)

Several classic named reactions are employed to construct the quinoline skeleton.

Pfitzinger Reaction: The Pfitzinger reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.org The reaction proceeds through the hydrolysis of isatin to an isatinic acid, which then reacts with the carbonyl compound, cyclizes, and dehydrates. wikipedia.org

While the Pfitzinger reaction is a powerful tool for quinoline synthesis, it is important to note its inherent regiochemical outcome. It specifically produces quinoline-4-carboxylic acids . wikipedia.orgimist.ma Therefore, it is not a suitable method for the direct synthesis of the target this compound isomer.

Friedländer Synthesis: A more appropriate cyclization for the target molecule is the Friedländer synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.orgorganicreactions.orgorganic-chemistry.org To synthesize an 8-chloro-5-carboxylic acid derivative, one could hypothetically start with a 2-amino-3-chlorobenzaldehyde (B1290574) and react it with a pyruvate (B1213749) ester (to introduce the carboxylic acid at the adjacent position after cyclization and hydrolysis). The reaction can be catalyzed by acids or bases. wikipedia.org

Proposed Friedländer Route:

Doebner-von Miller Reaction: The Doebner-von Miller reaction is another versatile method for quinoline synthesis, typically involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgnih.gov A variation, the Doebner reaction, uses an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids. nih.govnih.goviipseries.org To obtain a 5-carboxylic acid, one would need to start with an appropriately substituted aniline, such as 3-amino-4-chlorobenzoic acid, and react it with an α,β-unsaturated aldehyde or ketone, like acrolein. The reaction is catalyzed by strong acids and often involves an oxidizing agent. wikipedia.orgyoutube.com

Table 2: Comparison of Major Quinoline Cyclization Reactions

| Reaction Name | Key Precursors | Position of Carboxylic Acid | Reference |

|---|---|---|---|

| Pfitzinger Reaction | Isatin + Carbonyl Compound | C-4 | wikipedia.org |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl | Varies based on precursors | wikipedia.orgorganicreactions.org |

| Doebner Reaction | Aniline + Aldehyde + Pyruvic Acid | C-4 | nih.govnih.gov |

Functional Group Transformations (e.g., Hydrolysis, Esterification)

A common strategy in multi-step synthesis is to introduce a functional group that can be later converted into the desired carboxylic acid. The hydrolysis of a nitrile (–CN) group is a classic and reliable method for preparing carboxylic acids.

This approach would involve the synthesis of 8-chloroquinoline-5-carbonitrile (B11905502) as a key intermediate. This nitrile could then be hydrolyzed to this compound under either acidic or basic conditions, typically by heating under reflux. google.com

Hydrolysis of 8-chloroquinoline-5-carbonitrile:

Other relevant functional group transformations include esterification of the final carboxylic acid or its precursors. For example, quinoline-carboxylic acids can be converted to their corresponding esters by reacting with an alcohol under acidic conditions. imist.ma These esters can be important derivatives in their own right or serve as protected forms of the carboxylic acid during subsequent reaction steps. The formation of acyl hydrazides from the carboxylic acid, by reaction with hydrazine, is another documented transformation. chemicalbook.com

Green Chemistry Principles in the Synthesis of Quinoline Carboxylic Acids

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry are increasingly being applied to the synthesis of quinolines and their derivatives to reduce waste, avoid hazardous reagents, and improve energy efficiency. iipseries.org

For the classic cyclization reactions, significant green improvements have been reported. The Friedländer synthesis, for example, has been performed efficiently using water as a solvent, under catalyst-free conditions, or with recyclable solid acid catalysts like Nafion under microwave irradiation. organic-chemistry.org Similarly, green versions of the Doebner-von Miller reaction have been developed using water as a solvent with a sulfuric acid catalyst. iipseries.org Electrochemical methods are also emerging as a sustainable alternative for promoting reactions like the Friedländer synthesis, offering a reagent-free approach under mild conditions. rsc.org These methods reduce reliance on volatile organic solvents and harsh, non-recyclable catalysts, aligning with the goals of sustainable chemical manufacturing.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of quinoline derivatives. This method offers significant advantages over conventional heating, primarily through rapid and uniform heating of the reaction mixture.

Researchers have successfully applied microwave irradiation to various synthetic pathways leading to quinoline carboxylic acids and their analogues. For example, the Knoevenagel reaction between quinaldic acid and arylbenzaldehydes, catalyzed by trifluoroacetic acid (TFA), proceeds efficiently under microwave conditions to yield 2-styrylquinoline-4-carboxylic acids. nih.gov This eco-friendly approach results in good yields within short reaction times. nih.gov

Similarly, a one-pot, three-component synthesis of quinoline-4-carboxylic acid derivatives has been developed using m-chloroaniline, a suitable benzaldehyde, and pyruvic acid in ethanol. researchgate.net Under microwave irradiation, these reactions are completed in just 1-2 minutes. researchgate.net Catalyst-free, microwave-assisted methods have also been reported for the synthesis of complex heterocyclic systems incorporating a quinoline pharmacophore, such as dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines. acs.orgrsc.org These multi-component reactions, conducted in solvents like DMF, benefit from reduced reaction times (8-20 minutes) and high efficiency. acs.orgrsc.org

The table below summarizes representative conditions for microwave-assisted synthesis of various quinoline carboxylic acid analogues.

| Product Type | Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

| 2-Styrylquinoline-4-carboxylic acids | Quinaldic acid, Arylbenzaldehydes | TFA | Microwave | Good | nih.gov |

| Substituted quinoline-4-carboxylic acids | m-Chloroaniline, Benzaldehydes, Pyruvic acid | Ethanol | Microwave (1-2 min) | - | researchgate.net |

| Dihydropyrido[2,3-d]pyrimidines | Formyl-quinolines, Aminopyrimidines, Cyclic diketones | DMF | 125–135 °C (8-20 min) | 68-82% | acs.orgrsc.org |

Solvent-Free Reaction Conditions

Solvent-free, or "dry media," synthesis is a green chemistry approach that minimizes the use of volatile and often hazardous organic solvents. These reactions are frequently, though not always, conducted with microwave irradiation to provide the necessary energy.

One notable example is the solvent-free Friedländer reaction for synthesizing 2,3-disubstituted quinolines. This method employs a Brønsted acid catalyst to react 2-aminoarylketones with various carbonyl compounds, affording the products in good to excellent yields. mdpi.com Another approach involves the use of Yb(OTf)₃ as a catalyst for the reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) and carbonyl compounds under solvent-free microwave conditions (80 °C, 5 min) to produce coumarin-3-carboxylic acids, which are structurally related to quinoline carboxylic acids. rsc.org This method was found to be superior to conventional heating, which resulted in a complex mixture of products. rsc.org

The Doebner reaction has also been adapted to be more environmentally friendly, though not entirely solvent-free. Some modified procedures aim to reduce the reliance on large amounts of organic solvents. mdpi.com These advancements highlight a trend towards more sustainable synthetic practices in quinoline chemistry.

| Reaction Type | Reactants | Catalyst | Conditions | Product | Reference |

| Friedländer Reaction | 2-Aminoarylketones, Carbonyl compounds | Brønsted acid | Solvent-free | 2,3-Disubstituted quinolines | mdpi.com |

| Knoevenagel Condensation | 2,2-dimethyl-1,3-dioxane-4,6-dione, Carbonyl compounds | Yb(OTf)₃ | Solvent-free, Microwave (80°C, 5 min) | Coumarin-3-carboxylic acids | rsc.org |

Scale-Up Considerations and Preparative Methods

The transition from laboratory-scale synthesis to larger, preparative-scale production introduces challenges related to reaction control, heat management, and product purification. For chloroquinoline carboxylic acids, robust and scalable methods are essential.

A patented process for the preparation of 7-chloroquinoline-8-carboxylic acids, direct analogues of the target compound, details a scalable direct oxidation method. google.com This process involves the oxidation of the corresponding 8-methylquinoline (B175542) compound using nitric acid or nitrogen dioxide in the presence of sulfuric acid and a heavy metal catalyst, such as vanadium(V) oxide. google.com The reaction can be performed on a significant scale, for instance, starting with 191.5 g (1 mole) of 7-chloro-3,8-dimethylquinoline. google.com The procedure is carried out at elevated temperatures (120°C to 180°C) and can be integrated with a Skraup quinoline synthesis, where the resulting methylquinoline compound in sulfuric acid is used directly in the oxidation step. google.com

General strategies for scaling up the synthesis of carboxylic acids include the use of solid acid catalysts. For example, a sulfonic acid-functionalized reduced graphene oxide (SA-rGO) has been employed for the gram-scale (10 g) oxidation of aldehydes to carboxylic acids using H₂O₂ as a green oxidant. nih.gov Such heterogeneous catalysts are attractive from an industrial perspective due to their high reusability. nih.gov Furthermore, the Doebner hydrogen-transfer reaction has been shown to be applicable to the large-scale synthesis of bioactive quinoline-4-carboxylic acids. nih.gov

The table below outlines a preparative method for a 7-chloroquinoline-8-carboxylic acid analogue as described in the patent literature. google.com

| Precursor | Reagents | Catalyst | Scale (Precursor) | Yield | Reference |

| 7-Chloro-3,8-dimethylquinoline | 65% Nitric acid, 70% Sulfuric acid | Vanadium(V) oxide, Cobalt(II) acetate | 191.5 g (1 mol) | 73% (crude) | google.com |

| 3-Chloro-2-methylaniline (for precursor synthesis) | Methacrolein, Conc. Sulfuric acid, Sodium iodide | - | 566 g (4 mol) | - | google.com |

Advanced Spectroscopic and Chromatographic Characterization of 8 Chloroquinoline 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the elucidation of the carbon-hydrogen framework.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 8-Chloroquinoline-5-carboxylic acid, the spectrum is expected to show distinct signals for the carboxylic acid proton and the aromatic protons on the quinoline (B57606) ring.

The acidic proton of the carboxyl group is typically highly deshielded and is expected to appear as a broad singlet far downfield in the spectrum, generally in the range of 10-13 ppm pressbooks.publibretexts.org. The exact chemical shift can be dependent on factors such as solvent and concentration pressbooks.pub.

The five protons on the quinoline ring system would appear in the aromatic region, typically between 7.0 and 9.5 ppm. The electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxylic acid group would cause the adjacent protons to shift downfield. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on the position of each proton relative to its neighbors and the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar quinoline structures and general principles of NMR spectroscopy. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | ~12.0 | Broad Singlet |

| H2 | ~9.0 | Doublet of Doublets |

| H3 | ~7.8 | Doublet of Doublets |

| H4 | ~8.5 | Doublet of Doublets |

| H6 | ~8.2 | Doublet |

| H7 | ~7.9 | Doublet |

Carbon (¹³C) NMR Spectral Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm for aromatic carboxylic acids pressbooks.publibretexts.org. The remaining nine carbon atoms of the quinoline ring system would produce signals in the aromatic region, generally between 120 and 150 ppm. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the chlorine (C8) and the carbons adjacent to the nitrogen atom (C2, C8a) are expected to have distinct chemical shifts compared to the other carbons in the ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar quinoline structures and general principles of NMR spectroscopy. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | ~170 |

| C2 | ~150 |

| C3 | ~123 |

| C4 | ~135 |

| C4a | ~128 |

| C5 | ~130 |

| C6 | ~133 |

| C7 | ~128 |

| C8 | ~140 |

| C8a | ~148 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is commonly used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile technique that is well-suited for the analysis of polar and non-volatile compounds like this compound. The compound would first be separated from any impurities using a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase C18 column nih.govtsu.edu. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with an additive such as formic acid to facilitate ionization tsu.edusielc.com.

After chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, and it would likely be operated in positive ion mode (ESI+) to generate the protonated molecular ion, [M+H]⁺. For this compound (molecular formula C₁₀H₆ClNO₂), the expected exact mass is approximately 207.01 g/mol . High-resolution mass spectrometry would allow for the confirmation of the elemental composition. Further fragmentation of the parent ion (tandem MS or MS/MS) can provide additional structural information nih.gov.

Table 3: Typical LC-MS Parameters for Analysis of this compound

| Parameter | Description |

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile / Water gradient with 0.1% Formic Acid tsu.edu |

| Ionization Source | Electrospray Ionization (ESI) nih.gov |

| Ionization Mode | Positive ([M+H]⁺) nih.gov |

| Expected m/z | ~208.016 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for separation and analysis, but it is generally reserved for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal degradation in the GC inlet nih.gov.

To make the compound suitable for GC-MS analysis, a derivatization step is typically required. This involves converting the carboxylic acid group into a more volatile ester, for example, through reaction with an alcohol (e.g., methanol) under acidic conditions. Once derivatized, the resulting methyl ester could be analyzed by GC-MS. The mass spectrum would show the molecular ion of the derivative, and the fragmentation pattern would provide structural confirmation. Common fragmentation for carboxylic acids includes the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH) libretexts.org. For the quinoline ring, fragmentation would likely involve the loss of the chloro or ester group, while the bicyclic ring system itself is relatively stable nih.gov.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and purity assessment of quinoline carboxylic acids sielc.comsigmaaldrich.com. The method provides high resolution and is suitable for non-volatile compounds.

A typical setup involves a reverse-phase HPLC system with a C18 or similar column. The separation is achieved using a mobile phase gradient, commonly a mixture of an aqueous solution (often containing an acid like formic or phosphoric acid) and an organic solvent such as acetonitrile sielc.com. Detection is most commonly performed using an ultraviolet (UV) detector, as the quinoline ring system is a strong chromophore that absorbs UV light. The purity of a sample of this compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample, often required for research or pharmaceutical applications, would show a single major peak with minimal or no impurity peaks chemscene.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile compounds like quinoline carboxylic acids. For this compound, a reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Research Findings: While a specific, standardized HPLC method for this compound is not widely published, analytical methods for related halogenated 8-hydroxyquinoline (B1678124) compounds provide a strong basis for method development nih.gov. The presence of both a carboxylic acid and a basic quinoline nitrogen makes the retention of this amphoteric molecule highly dependent on the pH of the mobile phase. At acidic pH, the quinoline nitrogen is protonated, increasing polarity and leading to earlier elution. Conversely, at neutral or basic pH, the carboxylic acid is deprotonated, which also increases polarity. Therefore, careful pH control using a buffer is critical for achieving reproducible retention times and sharp peak shapes. A C18 or a phenyl-silica column is suitable for this analysis nih.gov. Detection is typically performed using a UV detector, as the quinoline ring is a strong chromophore.

Table 1: Typical HPLC Parameters for Analysis of this compound

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | C18 or Phenyl-silica (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate or acetate) | The organic modifier controls the elution strength, while the buffer maintains a constant pH for consistent ionization and retention. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns to ensure efficient separation. |

| Detection | UV Spectrophotometry at ~240 nm or ~315 nm | The quinoline ring system exhibits strong absorbance in the UV region, allowing for sensitive detection. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Maintaining a constant temperature ensures reproducible retention times. |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC.

Research Findings: The principles governing UPLC separation of this compound are similar to those for HPLC, but the performance is enhanced. The use of smaller particles provides a greater surface area, leading to more efficient mass transfer and sharper peaks. This allows for the use of shorter columns and higher flow rates without sacrificing resolution, reducing analysis time from several minutes to potentially under a minute. UPLC methods are particularly advantageous in high-throughput screening and purity analysis where speed is essential. The increased sensitivity is beneficial for detecting trace-level impurities. Method development for quinoline carboxylic acids often involves optimizing the gradient elution of the mobile phase to resolve closely related compounds nih.gov.

Table 2: Representative UPLC Parameters for this compound

| Parameter | Value/Type | Rationale |

|---|---|---|

| Column | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Sub-2 µm particles provide high resolution and efficiency. |

| Mobile Phase | Gradient of Acetonitrile and water with 0.1% formic acid | Formic acid acts as a buffer and an ion-pairing agent to improve peak shape. A gradient allows for the elution of compounds with a wider range of polarities. |

| Flow Rate | 0.4 - 0.6 mL/min | Higher optimal flow rate compared to HPLC due to smaller particle size. |

| Detection | Photodiode Array (PDA) or UV at ~240 nm / ~315 nm | A PDA detector can capture the entire UV spectrum, aiding in peak identification and purity assessment. |

| Injection Vol. | 1-5 µL | Smaller injection volumes are used due to the smaller column dimensions. |

Gas Chromatography (GC FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful technique for separating and quantifying volatile and thermally stable organic compounds. However, due to the high polarity and low volatility of carboxylic acids, direct analysis of this compound by GC is challenging colostate.edu. The carboxyl group's ability to form hydrogen bonds raises the boiling point significantly, and thermal decomposition can occur at the high temperatures required for volatilization.

Research Findings: To make this compound amenable to GC analysis, a chemical derivatization step is necessary researchgate.net. This process converts the polar carboxyl group into a less polar, more volatile functional group, typically an ester. Silylation is another common technique where the active hydrogen of the carboxylic acid is replaced with a silyl group, such as a trimethylsilyl (TMS) group gcms.cz.

The most common derivatization method is esterification, for example, by reacting the carboxylic acid with an alcohol (like methanol or butanol) in the presence of an acid catalyst to form the corresponding methyl or butyl ester gcms.cz. The resulting ester is significantly more volatile and less prone to adsorption on the GC column, yielding sharper, more symmetrical peaks. Once derivatized, the compound can be readily analyzed on a standard nonpolar or mid-polar capillary column, and the FID provides excellent sensitivity for the hydrocarbon-rich derivative.

Table 3: General GC-FID Protocol for this compound Analysis

| Step | Procedure / Condition | Purpose |

|---|---|---|

| 1. Derivatization | Reaction with BF₃/Methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | To convert the non-volatile carboxylic acid into a volatile methyl ester or TMS-ester derivative. researchgate.net |

| 2. GC Column | DB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm film) | A standard non-polar column suitable for a wide range of organic compounds. |

| 3. Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| 4. Inlet Temp. | ~250 °C | Ensures rapid volatilization of the derivatized sample. |

| 5. Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) | Separates compounds based on their boiling points and interaction with the stationary phase. |

| 6. Detector | Flame Ionization Detector (FID) at ~300 °C | Provides high sensitivity for organic compounds by combusting them in a hydrogen-air flame. |

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is an indispensable tool for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Research Findings: The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups: the carboxylic acid, the quinoline ring, and the C-Cl bond. The most prominent feature for a carboxylic acid is the extremely broad O-H stretching vibration, which typically appears as a wide envelope from 3300 cm⁻¹ to 2500 cm⁻¹, often obscuring the C-H stretching signals libretexts.orglibretexts.org. This broadening is a result of extensive intermolecular hydrogen bonding, which causes carboxylic acids to exist as dimers in the solid state spectroscopyonline.com. The carbonyl (C=O) stretch of the carboxyl group gives rise to a very strong and sharp absorption band. For aromatic carboxylic acids, this peak is typically found between 1710 and 1680 cm⁻¹ due to conjugation with the aromatic ring spectroscopyonline.com. The spectrum will also feature absorptions for the C=C and C=N bonds within the quinoline ring system in the 1600-1450 cm⁻¹ region, as well as C-O stretching and O-H bending vibrations spectroscopyonline.comresearchgate.net.

Table 4: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3300 - 2500 | O-H stretch | Broad, Strong | Carboxylic Acid (H-bonded) |

| ~1700 | C=O stretch | Strong, Sharp | Carboxylic Acid (conjugated) |

| 1600 - 1450 | C=C and C=N stretches | Medium - Strong | Quinoline Aromatic Ring |

| ~1300 | C-O stretch / O-H bend | Medium | Carboxylic Acid |

| ~920 | O-H bend (out-of-plane) | Broad, Medium | Carboxylic Acid (dimer) |

| 850 - 750 | C-H bend (out-of-plane) | Strong | Aromatic Ring |

| 800 - 600 | C-Cl stretch | Medium - Strong | Aryl Halide |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The technique is particularly useful for conjugated systems, such as the quinoline ring in this compound.

Research Findings: The UV-Vis spectrum of this compound is dominated by the electronic transitions within the quinoline chromophore. Simple carboxylic acids absorb weakly around 210 nm, an area often inaccessible or subject to interference libretexts.org. However, the fused aromatic system of quinoline gives rise to strong absorptions at higher wavelengths. By analogy with 8-hydroxyquinoline, which has a similar ring system, strong absorption bands corresponding to π→π* transitions are expected nist.govresearchgate.net. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. Typically, quinoline derivatives show two main absorption bands: one around 240-250 nm and another, longer-wavelength band between 300-320 nm researchgate.net. A weaker absorption corresponding to an n→π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed masterorganicchemistry.com. The exact position (λmax) and intensity of these bands will be influenced by the chloro and carboxylic acid substituents, as well as the solvent used for the analysis.

Table 5: Predicted UV-Vis Absorption Data for this compound in Methanol

| Approx. λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

|---|---|---|---|

| ~245 nm | High | π → π* | Quinoline Ring |

| ~315 nm | Moderate - High | π → π* | Quinoline Ring |

| >330 nm | Low | n → π* | Quinoline Ring (N lone pair) |

X-ray Diffraction and Crystallography for Solid-State Structure

Research Findings: A search of the crystallographic literature and databases indicates that a single-crystal X-ray structure for this compound has not been publicly reported. Therefore, experimental data on its crystal system, space group, and unit cell dimensions are not available.

If a suitable crystal were grown and analyzed, the technique would reveal critical structural details. It would confirm the planarity of the quinoline ring system and provide the precise orientation of the carboxylic acid group relative to the ring. Of particular interest would be the intermolecular interactions in the solid state. It is highly probable that the molecules would form hydrogen-bonded dimers via their carboxylic acid groups, a common structural motif for this functional group spectroscopyonline.com. Furthermore, π-π stacking interactions between the planar quinoline rings of adjacent molecules would likely play a significant role in stabilizing the crystal lattice. The chlorine atom could also participate in halogen bonding or other weak intermolecular interactions.

Table 6: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing symmetry. |

| Space Group | The specific symmetry group of the crystal structure. | Defines the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell. | Defines the size and shape of the basic building block of the crystal. |

| Bond Lengths/Angles | Precise measurements of all covalent bond distances and angles. | Confirms the molecular connectivity and reveals any structural strain. |

| Torsional Angles | The dihedral angle between the plane of the ring and the carboxylic acid group. | Describes the three-dimensional conformation of the molecule. |

| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, and halogen bonds. | Explains how molecules are held together in the solid state, influencing physical properties like melting point and solubility. |

Theoretical and Computational Studies on 8 Chloroquinoline 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of quinoline (B57606) derivatives. These methods provide a foundational understanding of the electronic environment, which in turn dictates the chemical behavior of these compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to quinoline derivatives to predict their geometric, spectroscopic, and electronic properties. For instance, a combined spectroscopic and computational study on 8-hydroxyquinoline (B1678124) derivatives, such as 5-chloro-8-hydroxyquinoline (B194070) (5CL8HQ), has utilized DFT calculations to analyze their reactive properties. uantwerpen.beresearchgate.net These studies often employ the B3LYP functional with various basis sets to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net

DFT has also been instrumental in studying the formation of new compounds, such as azo dyes based on 5-chloro-8-hydroxyquinoline, where calculations help to determine the relative energies of different tautomeric forms. icrc.ac.ir Furthermore, DFT calculations have been used to explore the interaction of quinoline derivatives with metal ions and their potential as inhibitors of various enzymes. nih.gov In a study of 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid, DFT calculations were employed to compute vibrational wavenumbers and analyze molecular stability. nih.gov These applications highlight the versatility of DFT in providing detailed insights into the chemical nature of quinoline compounds.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. researchgate.net A smaller gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In computational studies of 8-hydroxyquinoline derivatives, the HOMO-LUMO gap is a frequently calculated parameter to understand their electronic behavior. For 5-chloro-8-hydroxyquinoline (5CL8HQ), the HOMO-LUMO energy gap has been evaluated to understand its stability and reactivity. uantwerpen.beuantwerpen.be One study reported a HOMO-LUMO gap of 0.80 eV for 5-chloro-7-iodo-8-hydroxy quinoline, indicating its potential for chemical reactivity. uantwerpen.be Another analysis of cloxyquin (5-chloroquinolin-8-ol) and its derivatives highlighted the importance of the HOMO-LUMO gap in correlating with their antimicrobial activity. bepls.com The parent compound, quinoline, has a calculated HOMO-LUMO energy gap of approximately -4.83 eV.

Table 1: HOMO-LUMO Energy Gaps of Selected Quinoline Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5-chloro-7-iodo-8-hydroxy quinoline | - | - | 0.80 uantwerpen.be |

| 5,7-dichloro-8-hydroxyquinoline | - | - | 2.231 uantwerpen.be |

| Quinoline | - | - | ~ -4.83 |

Note: A negative sign in the energy gap value from one source may be a result of the specific calculation method and convention used.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to attack by electrophiles, while regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.

For quinoline derivatives, MEP analysis provides critical insights into their reactive behavior. A study on a cocrystal of 8-hydroxy quinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline revealed that the electropositive potential is located around the hydrogen atom bonded to the nitrogen atom, while negative potentials are found on the oxygen atoms and phenyl rings. sci-hub.se Similarly, in a study of 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid, the MEP map showed that the negative regions were primarily localized over the carbonyl group, identifying these as potential sites for electrophilic attack. nih.gov The MEP analysis of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) also aids in determining the electrophilic and nucleophilic nature of the molecule. eurjchem.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is crucial for understanding molecular stability arising from hyperconjugative interactions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for understanding how a small molecule like 8-Chloroquinoline-5-carboxylic acid might interact with biological macromolecules. These methods can predict binding modes and affinities, which are crucial for drug design and development.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interactions between a ligand and a protein at the atomic level.

Several molecular docking studies have been conducted on quinoline derivatives that are structurally similar to this compound. For instance, Cloxyquin (5-chloro-8-hydroxyquinoline) has been the subject of docking simulations to elucidate its binding mechanism with proteins like bovine serum albumin (BSA). mdpi.comnih.gov These studies revealed that hydrophobic interactions are the primary driving force for the complexation, with the quinoline scaffold of Cloxyquin interacting with hydrophobic residues of the protein. mdpi.comnih.gov In one such study, Cloxyquin was found to preferentially bind to the fatty acid binding site 5 (FA5) of BSA. mdpi.comnih.gov

Another related compound, 8-hydroxyquinoline-5-carboxylic acid (IOX1), has been shown to inhibit DNA Gyrase, and molecular docking simulations have been used to understand this interaction. nih.gov Docking studies of 5-chloro-8-hydroxyquinoline (5CL8HQ) with a dehydrogenase inhibitor have reported a binding affinity of -6.2 kcal/mol, suggesting that it might exhibit inhibitory activity. uantwerpen.beresearchgate.net These simulations are crucial in predicting the potential biological targets of quinoline derivatives and guiding the development of new therapeutic agents.

Table 2: Molecular Docking Results for Selected Quinoline Derivatives

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cloxyquin (5-chloro-8-hydroxyquinoline) | Bovine Serum Albumin (BSA) | - | Phe550, Leu531, Leu574, Phe506 mdpi.comnih.gov |

| 5-chloro-8-hydroxyquinoline (5CL8HQ) | Dehydrogenase inhibitor | -6.2 uantwerpen.beresearchgate.net | Arg296, Asp235, Lys193 uantwerpen.be |

| 8-hydroxy-5-nitroquinoline (8H5NQ) | Dehydrogenase inhibitor | -5.8 uantwerpen.be | Arg296, Asp235, Lys193 uantwerpen.be |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the structural, dynamical, and thermodynamical properties of molecular systems over time. mdpi.com For compounds like this compound, MD simulations can provide detailed insights into their behavior in various environments, such as in aqueous solutions or interacting with biological macromolecules. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe dynamic processes that are often inaccessible through experimental techniques alone.

While specific molecular dynamics simulation studies focused exclusively on this compound are not detailed in the available literature, the application of MD to similar quinoline derivatives is well-documented. For instance, MD simulations have been employed to explore the stability of complexes formed by quinoline derivatives with target proteins, analyzing parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and radius of gyration to confirm the stability of these interactions. doi.org In other studies, MD simulations, using force fields like AMBER in software packages such as GROMACS, have been used to understand the conformational changes and binding stability of molecules within protein binding pockets. mdpi.com Simulations on related compounds have also been used to investigate how they interact within different polymer nanoparticles, revealing details about their diffusion and aggregation tendencies based on hydrophobic and hydrogen-bonding interactions. nih.gov These examples highlight the potential of MD simulations to elucidate the dynamic behavior, interaction mechanisms, and stability of this compound in a biological context.

Computational Prediction of Physicochemical Parameters

Computational tools are frequently used to estimate the physicochemical properties of molecules, providing crucial data for drug discovery and development processes. These predictions help in assessing a compound's potential behavior in biological systems.

The acid dissociation constant (pKa) is a critical parameter that indicates the extent of ionization of a molecule at a given pH. For this compound, two ionizable groups are present: the carboxylic acid group and the quinoline nitrogen. The pKa of the carboxylic acid group determines its likelihood to exist in the deprotonated carboxylate form, while the pKa of the quinoline nitrogen determines its protonation state.

Computational methods can predict these pKa values, which are essential for understanding solubility, membrane permeability, and receptor binding. Carboxylic acids typically have pKa values in the range of 4 to 5, while the pKa of the quinoline nitrogen is influenced by substituents on the ring system. organicchemistrydata.org Thermodynamic studies on the closely related 8-hydroxyquinoline-2-carboxylic acid have been conducted to determine its acid-base properties and chelation behavior with metal ions, highlighting the importance of these values in understanding the molecule's chemical interactions in solution. rsc.org

The partition coefficient (log P) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. This parameter is crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. XLogP3 is a widely used computational method for predicting log P values.

While a specific XLogP3 value for this compound is not available, data for its isomers provide an estimation of its likely lipophilicity. For example, the computationally predicted XLogP3 value for 5-Chloroquinoline-8-carboxylic acid is 2.8. nih.gov Another isomer, 8-Chloroquinoline-3-carboxylic acid, has a predicted XLogP3 of 2.3. angenechemical.com These values suggest that this compound is moderately lipophilic.

Table 1: Predicted Physicochemical Properties of Chloroquinoline Carboxylic Acid Isomers

| Compound | CAS Number | Molecular Formula | Predicted XLogP3 |

|---|---|---|---|

| 5-Chloroquinoline-8-carboxylic acid | 70585-49-8 | C₁₀H₆ClNO₂ | 2.8 nih.gov |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms at the molecular level. These studies provide insights into the electronic structure, reactivity, and potential reaction pathways of a compound. For quinoline derivatives, computational approaches are used to characterize selectivity, reactive sites, and the stability of reaction intermediates and transition states. researchgate.net

Investigations into related quinoline compounds often involve the calculation of molecular electrostatic potential (MEP) maps to identify nucleophilic and electrophilic sites, which are indicative of how the molecule will interact with other reactants. dntb.gov.ua Furthermore, analyses of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), help in understanding chemical reactivity and the kinetic stability of the molecule. dntb.gov.ua For instance, DFT calculations have been used to study the reactive properties of 5-chloro-8-hydroxyquinoline, providing a basis for understanding how the chloro- and carboxylic acid-substituents in this compound might influence its reactivity. researchgate.net By modeling reaction pathways and calculating activation energies, computational chemistry can predict the feasibility of synthetic routes or metabolic transformations involving the compound. nih.gov

Design and Synthesis of Novel 8 Chloroquinoline 5 Carboxylic Acid Derivatives and Analogues

Structure-Activity Relationship (SAR) Analysis of Chemically Modified Quinoline (B57606) Carboxylic Acids

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that aims to convert observations on the biological activity of compounds into informative molecular-level relationships. For quinoline carboxylic acids, SAR studies have identified several key structural regions where chemical modifications significantly impact their biological potency.

A study of quinoline 4-carboxylic acid analogues as inhibitors of dihydroorotate dehydrogenase identified three crucial regions for activity. nih.gov These principles are often applicable to other quinoline carboxylic acid isomers. The first is the C(2) position, where the presence of bulky, hydrophobic substituents is considered necessary for potent inhibition. nih.gov The second critical region is the C(4) position, which has a strict requirement for a carboxylic acid group or its corresponding salts, suggesting this group is vital for interaction with the biological target. nih.gov The carboxylic acid functional group may be involved in crucial interactions such as forming a hydrogen bond or a salt bridge with a receptor. drugdesign.org The third region is the benzo portion of the quinoline ring, where appropriate substitutions can modulate activity. nih.gov

Further studies on related quinoline scaffolds provide additional insights. For instance, in a series of 8-hydroxyquinoline (B1678124) derivatives, compounds with substituents at the C-7 position of the quinoline moiety showed different inhibitory concentrations (IC₅₀) compared to those with substituents at C-5. nih.gov In another context, halogenation has been shown to be a key factor, with 6-chloroanalogues being the most active in one series of compounds. nih.gov Similarly, studies on 8-hydroxyquinoline (8HQ) derivatives revealed that monochloro derivatives like 5-Chloro-8HQ and dichloro derivatives such as 5,7-dichloro-8HQ exhibited supreme anti-bacterial activity. researchgate.net

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Quinoline Carboxylic Acids and Analogues

| Structural Region | Modification | Impact on Activity | Source |

| C(2) Position | Bulky, hydrophobic substituents | Necessary for high potency | nih.gov |

| Carboxylic Acid Position (C-4/C-5) | Presence of COOH or its salt | Strict requirement for activity | nih.gov |

| Benzo Ring | Appropriate substitutions (e.g., halogens) | Modulates activity | nih.gov |

| Benzo Ring (C-6) | Chloro substitution | Found to be most active in one series | nih.gov |

| Benzo Ring (C-5 vs. C-7) | Position of substituent | Leads to different inhibitory concentrations | nih.gov |

| Benzo Ring (C-5, C-7) | Monochloro or dichloro substitution | Can result in supreme anti-bacterial activity | researchgate.net |

Synthesis of Hybrid Molecules Incorporating the Quinoline Carboxylic Acid Scaffold

The synthesis of hybrid molecules, which combine two or more pharmacophores into a single entity, is a prominent strategy in drug design. The quinoline scaffold is frequently used in this approach to create novel compounds with potentially enhanced or synergistic activities.

One common method for creating such hybrids is the Mannich reaction. For example, a 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid was synthesized by reacting 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin in the presence of paraformaldehyde in ethanol. nih.gov This reaction links the two bioactive molecules through a methylene bridge. nih.gov

A similar strategy has been employed to improve the physicochemical properties of quinoline derivatives, such as water solubility. In one study, novel 8-hydroxyquinoline-D-amino acid hybrids were developed. nih.gov Specifically, 5-chloro-8-hydroxyquinoline (HQCl) was coupled with D-proline or D-homoproline via a modified Mannich reaction involving formaldehyde. nih.gov The incorporation of the zwitterionic amino acid moieties was designed to increase the water solubility of the parent quinoline. nih.gov This approach not only enhances solubility but can also introduce new biological activities or target specific cellular mechanisms like multidrug resistance. nih.gov

Table 2: Examples of Hybrid Molecules Based on the Quinoline Scaffold

| Hybrid Molecule | Component 1 | Component 2 | Synthetic Method | Rationale | Source |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin | 5-chloro-8-hydroxyquinoline | Ciprofloxacin | Mannich Reaction | Combine antibacterial activities | nih.gov |

| HQCl-D-Pro | 5-chloro-8-hydroxyquinoline | D-proline | Modified Mannich Reaction | Increase water solubility | nih.gov |

| HQCl-D-hPro | 5-chloro-8-hydroxyquinoline | D-homoproline | Modified Mannich Reaction | Increase water solubility, target MDR | nih.gov |

Rational Design Principles for New Derivatives Based on Computational Modeling

Computational modeling is an indispensable tool for the rational design of new therapeutic agents. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, Density Functional Theory (DFT) calculations, and molecular dynamics simulations provide deep insights into the molecular properties that govern biological activity, guiding the synthesis of more potent and selective derivatives.

QSAR studies are used to correlate the chemical structure of compounds with their biological activity. For instance, a QSAR study of 8-hydroxyquinoline and its chloro derivatives can help in designing new compounds with enhanced anti-microbial properties based on the existing data. researchgate.net

DFT calculations and molecular dynamics simulations offer a more detailed evaluation of the reactive properties of molecules. researchgate.net For derivatives like 5-chloro-8-hydroxyquinoline, these computational methods can be used to characterize both global and local reactive properties. researchgate.net Specifically, Fukui indices, derived from DFT, have been found to provide valuable insights for characterizing selectivity, which is a key aspect in the rational design of drugs. researchgate.net Molecular dynamics simulations can also be used to assess the stability of a ligand-protein complex over time, as indicated by metrics like the Root-Mean-Square Deviation (RMSD), ensuring the designed molecule forms a stable interaction with its target. mdpi.com

Regioselective Functionalization and Stereoselective Synthesis

The precise control over the placement and three-dimensional arrangement of functional groups is fundamental to synthesizing complex and effective molecules. Regioselective and stereoselective synthesis methods are therefore crucial in the development of novel 8-chloroquinoline-5-carboxylic acid derivatives.

Regioselectivity refers to the control of the position at which a chemical bond is formed. In the context of quinolines, methods have been developed for the regioselective chlorination of quinoline N-oxides, which allows for the specific placement of a chlorine atom on the quinoline ring system. nuph.edu.ua Such methods are valuable for preparing specific isomers, like 2-chloroquinoline-carboxylic esters, which can serve as versatile intermediates for further functionalization. nuph.edu.ua

Stereoselectivity involves controlling the formation of stereoisomers. While the core of this compound is planar, stereocenters are often introduced in the side chains or in hybrid molecules to optimize interactions with chiral biological targets like proteins. An example of incorporating stereochemistry can be seen in the synthesis of hybrid molecules where a quinoline scaffold is coupled with a specific stereoisomer of an amino acid, such as D-proline or D-homoproline. nih.gov This targeted synthesis ensures that the final hybrid molecule has a defined three-dimensional structure, which can be essential for its biological function. nih.gov

Applications in Advanced Research and Materials Science

Utilization as Biochemical Reagents in Life Science Research

A thorough review of scientific literature reveals no specific studies detailing the use of 8-Chloroquinoline-5-carboxylic acid as a biochemical reagent in life science research. However, related quinoline (B57606) derivatives are recognized for their utility in this field. For instance, its isomer, 5-chloroquinoline-8-carboxylic acid , is commercially available as a biochemical for research purposes, including in the preparation of more complex molecules like acylquinolines through rhodium-catalyzed reactions. chemicalbook.comscbt.com Another related compound, Quinoline-8-carboxylic acid , is also classified as a biochemical reagent for use as a biological material or organic compound in life science research.

Role in Proteomics Research

Coordination Chemistry and Metal Complexation Studies of Quinoline Carboxylic Acids

The coordination chemistry of quinoline carboxylic acids is a field of active research, largely due to the ability of the quinoline moiety to act as a potent chelating agent for various metal ions. nih.gov The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group can form stable complexes with metals. These complexes are of interest for their potential applications in catalysis, materials science, and as therapeutic agents. researchgate.netresearchgate.net

However, specific studies focusing on the metal complexation of This compound are not found in the available literature. Research in this area tends to concentrate on derivatives of 8-hydroxyquinoline (B1678124) , which are well-known for forming stable metal complexes with a wide range of metal ions, including aluminum, gallium, and iron. nih.govnih.govulisboa.pt These 8-hydroxyquinoline-based complexes have been investigated for their fluorescent properties and potential use in organic light-emitting diodes (OLEDs) and as antimicrobial agents. researchgate.netresearchgate.net The specific influence of the chloro- and carboxylic acid substituents at the 8- and 5-positions, respectively, on the coordination behavior and the properties of the resulting metal complexes of the title compound remains an unexplored area of research.

Development of Analytical Probes and Chemosensors

The development of analytical probes and chemosensors is a significant application of quinoline derivatives, particularly those based on the 8-hydroxyquinoline (8-HQ) scaffold. researchgate.net The fluorescence of 8-HQ and its derivatives can be modulated upon binding to specific metal ions, making them valuable as fluorescent chemosensors for the detection and quantification of these ions. researchgate.netnih.gov These sensors are designed to be highly selective and sensitive to target analytes.

Despite the extensive research into 8-HQ-based chemosensors, there is no evidence in the literature of This compound being specifically developed or utilized for this purpose. The synthesis of a chemical probe, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid , for dissecting MCT4 biology has been reported, which contains a chloroquinoline moiety, but this is a much more complex molecule and not the specific compound of interest. researchgate.net The potential of This compound as a building block or a primary ligand for the development of new analytical probes and chemosensors remains to be investigated.

Q & A

Q. What are the key reporting requirements for publishing studies on this compound in high-impact journals?

- Methodological Answer :

- Data transparency : Deposit raw spectra in repositories (e.g., Zenodo).

- Ethics compliance : Declare animal/human study approvals (IRB/IACUC numbers).

- Formatting : Use IUPAC nomenclature, bolded compound identifiers (e.g., 1 ), and scientific notation for decimals (e.g., 2.4 × 10⁻³ M) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.